3-Phenoxy-1,2-propanediol synthesis and characterization
3-Phenoxy-1,2-propanediol synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 3-Phenoxy-1,2-propanediol
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling 3-Phenoxy-1,2-propanediol
3-Phenoxy-1,2-propanediol (CAS No. 538-43-2) is a versatile organic compound belonging to the family of glyceryl ethers.[1] Structurally, it features a phenyl group linked via an ether bond to a propane-1,2-diol backbone. This unique combination of an aromatic ring and a diol functional group imparts a set of properties that make it highly valuable across multiple industries. It typically appears as a white crystalline solid or powder.[2]
Known for its utility as a solvent, emollient, and preservative, 3-phenoxy-1,2-propanediol is a common ingredient in cosmetics and personal care products.[3][4] Furthermore, its antimicrobial properties and role as a synthetic intermediate have established its importance in the pharmaceutical sector.[3][4] This guide provides a comprehensive overview of its synthesis and the rigorous analytical techniques required for its characterization, offering a foundational resource for professionals in chemical synthesis and drug development.
Table 1: Physicochemical Properties of 3-Phenoxy-1,2-propanediol
| Property | Value | Source |
|---|---|---|
| CAS Number | 538-43-2 | [1][3] |
| Molecular Formula | C₉H₁₂O₃ | [1][3] |
| Molecular Weight | 168.19 g/mol | [1][2] |
| Appearance | White crystalline solid/powder | [2] |
| Melting Point | 67.5 °C | [2] |
| Boiling Point | 129-142 °C | [2] |
| IUPAC Name | 3-phenoxypropane-1,2-diol |[1] |
Caption: Chemical Structure of 3-Phenoxy-1,2-propanediol.
Synthesis Methodologies: Pathways to an Essential Intermediate
The formation of the ether linkage is the central challenge in synthesizing 3-Phenoxy-1,2-propanediol. Two primary, industrially relevant pathways are discussed below: the Williamson Ether Synthesis and the base-catalyzed ring-opening of an epoxide.
Williamson Ether Synthesis: A Classic and Reliable Route
This venerable reaction, developed by Alexander Williamson in 1850, remains one of the most straightforward and popular methods for preparing ethers.[5][6] The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[6][7]
Mechanism & Rationale: The core of this method involves the reaction between a phenoxide ion and an alkyl halide.
-
Deprotonation: Phenol is not nucleophilic enough to readily react with an alkyl halide. Therefore, a base (e.g., potassium hydroxide, sodium hydroxide, or potassium carbonate) is used to deprotonate the acidic hydroxyl group of phenol, forming the much more nucleophilic sodium or potassium phenoxide ion.[8][9]
-
SN2 Attack: The resulting phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of a suitable three-carbon substrate bearing a good leaving group, such as 3-chloro-1,2-propanediol. The SN2 mechanism is favored because the substrate has a primary carbon attached to the leaving group, which minimizes steric hindrance.[6][7]
Caption: Workflow for Williamson Ether Synthesis of 3-Phenoxy-1,2-propanediol.
Experimental Protocol: Williamson Ether Synthesis
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol (1.0 eq) in a suitable solvent such as butanone or ethanol.[5]
-
Base Addition: Add finely pulverized potassium carbonate (1.5 eq) or an aqueous solution of potassium hydroxide (1.5 eq) to the flask.[5][8]
-
Phenoxide Formation: Heat the mixture to reflux for 30-60 minutes to ensure the complete formation of the potassium phenoxide salt.
-
Substrate Addition: Slowly add 3-chloro-1,2-propanediol (1.1 eq) to the reaction mixture.
-
Reaction: Continue to heat the mixture under reflux for 3-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup & Isolation: After cooling to room temperature, filter the mixture to remove the inorganic salt (KCl). The solvent is then removed from the filtrate under reduced pressure.
-
Purification: The resulting crude product can be purified either by vacuum distillation or by recrystallization from a suitable solvent system (e.g., toluene/heptane) to yield pure, white crystals of 3-phenoxy-1,2-propanediol.
Epoxide Ring-Opening: An Atom-Economical Approach
This method utilizes the reaction between phenol and a reactive epoxide, such as glycidol (2,3-epoxy-1-propanol), under basic conditions.[10][11] This pathway is often favored for its high atom economy, as the primary byproduct is water.
Mechanism & Rationale: The reaction proceeds via a nucleophilic attack on the epoxide ring.
-
Phenoxide Formation: Similar to the Williamson synthesis, a base is required to deprotonate phenol to form the active phenoxide nucleophile.
-
Ring-Opening: The phenoxide attacks one of the electrophilic carbons of the glycidol epoxide ring. The attack preferentially occurs at the less sterically hindered terminal carbon, leading to the desired 1,2-diol product after a final protonation step during workup.
Characterization and Quality Control: A Self-Validating System
Rigorous characterization is essential to confirm the identity and purity of the synthesized 3-Phenoxy-1,2-propanediol. The combination of spectroscopic and physical methods provides a self-validating system, ensuring the final product meets the required specifications.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for unambiguous structure elucidation.
-
¹H NMR: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms.[12] The expected signals for 3-phenoxy-1,2-propanediol in CDCl₃ are:
-
Aromatic Protons (Ar-H): A complex multiplet between δ 6.8-7.4 ppm, integrating to 5H.
-
Methylene & Methine Protons (-O-CH₂-CH(OH)-CH₂OH): A series of multiplets between δ 3.6-4.2 ppm, integrating to 5H.
-
Hydroxyl Protons (-OH): Two broad singlets, which may exchange with D₂O, typically appearing between δ 2.0-4.0 ppm, integrating to 2H.[12][13]
-
-
¹³C NMR: The carbon NMR spectrum confirms the carbon framework of the molecule.[14] Key expected signals include those for the aromatic carbons (δ 114-159 ppm), the ether-linked methylene carbon (-O-CH₂) (~δ 70 ppm), the methine carbon (-CH(OH)-) (~δ 71 ppm), and the primary alcohol methylene carbon (-CH₂OH) (~δ 64 ppm).
Fourier-Transform Infrared (FTIR) Spectroscopy FTIR is used to identify the key functional groups present in the molecule.[1]
-
O-H Stretch: A strong, broad absorption band in the region of 3200-3500 cm⁻¹ is characteristic of the hydroxyl groups.
-
Aromatic C-H Stretch: Sharp peaks observed just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Peaks observed just below 3000 cm⁻¹.
-
Aromatic C=C Stretch: Two or three sharp bands in the 1450-1600 cm⁻¹ region.
-
C-O Stretch (Ether & Alcohol): Strong, characteristic absorptions in the fingerprint region between 1040-1250 cm⁻¹.
Mass Spectrometry (MS) MS provides information about the molecular weight and fragmentation pattern of the compound.
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at a mass-to-charge ratio (m/z) of 168, corresponding to the molecular formula C₉H₁₂O₃.[1][15][16]
-
Key Fragments: A highly prominent base peak is typically observed at m/z 94, resulting from the stable phenoxy radical cation [C₆H₅O]⁺. Other significant fragments can be seen at m/z 77 ([C₆H₅]⁺) and 74.[15][16][17]
Table 2: Summary of Key Characterization Data
| Technique | Feature | Expected Result | Source |
|---|---|---|---|
| ¹H NMR | Aromatic Protons | δ 6.8-7.4 ppm (5H, m) | [12] |
| Propanediol Protons | δ 3.6-4.2 ppm (5H, m) | [12] | |
| FTIR | O-H Stretch | 3200-3500 cm⁻¹ (broad) | [1] |
| C-O Ether Stretch | ~1240-1250 cm⁻¹ (strong) | [1] | |
| Mass Spec (EI) | Molecular Ion [M]⁺ | m/z 168 | [1][15][16] |
| Base Peak | m/z 94 ([C₆H₅O]⁺) | [1][15][17] |
| Melting Point | Physical Constant | 67-69 °C |[2] |
Conclusion
The synthesis of 3-Phenoxy-1,2-propanediol can be reliably achieved through established organic chemistry methodologies, most notably the Williamson Ether Synthesis. The causality behind each experimental choice, from the selection of a base to deprotonate phenol to the use of a primary substrate to favor the SN2 mechanism, is grounded in fundamental chemical principles. The successful synthesis is validated through a suite of analytical techniques, including NMR, FTIR, and Mass Spectrometry, which together confirm the molecular structure and purity of the final product. This guide provides the necessary technical framework for researchers and developers to confidently produce and verify this important chemical intermediate.
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